4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound with the molecular formula C11H14N2O2S2 and a molecular weight of 270.37 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6,8-Trimethyl-3-(methylthio)-4H-1,2,4-benzothiadiazine: A closely related compound with similar structural features.
4,6,8-Trimethyl-3-(methylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide: Another similar compound with slight variations in functional groups
Uniqueness
4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2S2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-5-8(2)10-9(6-7)13(3)11(16-4)12-17(10,14)15/h5-6H,1-4H3 |
InChI Key |
QZGFYKVJDURDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)SC)C)C |
Origin of Product |
United States |
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